molecular formula C4H3IMgS B063024 Magnesium, iodo-3-thienyl- CAS No. 172035-86-8

Magnesium, iodo-3-thienyl-

Cat. No.: B063024
CAS No.: 172035-86-8
M. Wt: 234.34 g/mol
InChI Key: PMRZWJCJNHVGQW-UHFFFAOYSA-M
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Description

Magnesium, iodo-3-thienyl-, also known as iodo-3-thienyl magnesium, is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are highly reactive and are widely used in organic synthesis for forming carbon-carbon bonds. The presence of the thiophene ring, a five-membered ring containing sulfur, adds unique properties to this compound, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium, iodo-3-thienyl- typically involves the reaction of 3-iodothiophene with magnesium metal in an anhydrous ether solvent. This reaction forms the Grignard reagent through the following steps:

    Activation of Magnesium: Magnesium turnings are activated by stirring in anhydrous ether.

    Formation of Grignard Reagent: 3-iodothiophene is added to the activated magnesium in ether, resulting in the formation of magnesium, iodo-3-thienyl-.

The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen.

Industrial Production Methods

Industrial production of magnesium, iodo-3-thienyl- follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of 3-iodothiophene and magnesium are handled in industrial reactors.

    Controlled Reaction Environment: The reaction is carried out in large reactors under controlled temperature and inert atmosphere to ensure high yield and purity.

    Purification: The product is purified using distillation or crystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Magnesium, iodo-3-thienyl- undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Coupling Reactions: Participates in cross-coupling reactions such as Kumada, Negishi, and Suzuki-Miyaura couplings.

    Substitution Reactions: Can be used in substitution reactions to replace the iodine atom with other functional groups.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.

    Transition Metal Catalysts: Used in coupling reactions with catalysts like palladium or nickel.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent moisture and oxygen interference.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Biaryl Compounds: Produced from cross-coupling reactions.

    Substituted Thiophenes: Result from substitution reactions.

Scientific Research Applications

Magnesium, iodo-3-thienyl- has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.

    Material Science: Involved in the preparation of thiophene-based polymers and materials for electronic applications.

    Pharmaceuticals: Utilized in the synthesis of biologically active compounds and drug intermediates.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action for magnesium, iodo-3-thienyl- involves the formation of a highly reactive Grignard reagent. This reagent can:

    Nucleophilic Attack: Attack electrophilic centers in carbonyl compounds, leading to the formation of new carbon-carbon bonds.

    Transmetalation: Participate in transmetalation reactions with transition metal catalysts, facilitating cross-coupling reactions.

    Substitution: Undergo substitution reactions where the iodine atom is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

    Magnesium, bromo-3-thienyl-: Similar structure but with a bromine atom instead of iodine.

    Magnesium, chloro-3-thienyl-: Contains a chlorine atom instead of iodine.

    Magnesium, fluoro-3-thienyl-: Features a fluorine atom in place of iodine.

Uniqueness

    Reactivity: The iodine atom in magnesium, iodo-3-thienyl- makes it more reactive compared to its bromo, chloro, and fluoro counterparts.

    Versatility: It is highly versatile in various chemical reactions, particularly in cross-coupling and nucleophilic addition reactions.

    Applications: Its unique reactivity profile makes it suitable for specialized applications in organic synthesis and material science.

Properties

IUPAC Name

magnesium;3H-thiophen-3-ide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRZWJCJNHVGQW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=[C-]1.[Mg+2].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IMgS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444407
Record name Magnesium, iodo-3-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172035-86-8
Record name Magnesium, iodo-3-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172035-86-8
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